REACTION_CXSMILES
|
C1C(=O)N([Cl:8])C(=O)C1.[CH3:9][N:10]1[CH:14]=[N:13][N:12]=[C:11]1[C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>CN(C=O)C>[Cl:8][C:20]1[CH:21]=[C:15]([C:11]2[N:10]([CH3:9])[CH:14]=[N:13][N:12]=2)[CH:16]=[CH:17][C:18]=1[NH2:19]
|
Name
|
|
Quantity
|
0.077 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NN=C1)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified via Biotage silica gel column chromatography elutin with (DCM/EtOH 99/1 to 90/10)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1)C1=NN=CN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |